molecular formula C21H12N2O5 B3454679 3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid

3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid

Cat. No.: B3454679
M. Wt: 372.3 g/mol
InChI Key: BGXPIDORFNMBCC-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid is a complex organic compound featuring a unique structure that combines isoindole, pyridine, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being integrated into industrial methods to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole-1,3-dione derivatives and pyridine-containing molecules. Examples are:

Uniqueness

What sets 3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid apart is its combination of isoindole, pyridine, and benzoic acid moieties, which confer unique chemical reactivity and biological activity. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs .

Properties

IUPAC Name

3-(1,3-dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O5/c24-18(12-3-1-4-14(9-12)21(27)28)13-6-7-16-17(10-13)20(26)23(19(16)25)15-5-2-8-22-11-15/h1-11H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXPIDORFNMBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid
Reactant of Route 2
3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid
Reactant of Route 3
3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid
Reactant of Route 4
3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid
Reactant of Route 5
3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid

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